![molecular formula C15H18ClN3O2S B2900855 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034502-41-3](/img/structure/B2900855.png)
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide
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Description
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
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Biological Activity
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features:
- A 5-chloro substituent.
- An N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl) moiety.
- A 2-methylbenzenesulfonamide structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can chelate metal ions in enzyme active sites, inhibiting their catalytic functions. This property is significant in the inhibition of various kinases and other metalloproteins.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and leading to downstream biological effects, such as altered cell signaling pathways.
Biological Activity Data
A summary of the biological activities observed for this compound is presented below:
Case Study 1: FGFR Inhibition
In a study investigating novel inhibitors for fibroblast growth factor receptors (FGFR), this compound demonstrated potent inhibition with an IC50 value less than 50 nM against FGFR1. This indicates its potential as a therapeutic agent in cancers driven by FGFR signaling pathways.
Case Study 2: Antiproliferative Activity
Research conducted on various cancer cell lines revealed that this compound exhibited significant antiproliferative effects, particularly in SNU16 cell lines with an IC50 value of 25.3 ± 4.6 nM. This suggests its potential role in cancer therapy through targeted inhibition of cell growth.
Comparative Analysis
The biological activity of this compound can be compared to other imidazole derivatives:
Compound | Target Activity | IC50 (nM) |
---|---|---|
Clemizole | Antihistaminic | Variable |
Omeprazole | Antiulcer | Variable |
Metronidazole | Antibacterial | Variable |
5-chloro-N-(...) | FGFR Inhibition | < 50 |
Properties
IUPAC Name |
5-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-11-2-5-13(16)10-14(11)22(20,21)18-7-9-19-8-6-17-15(19)12-3-4-12/h2,5-6,8,10,12,18H,3-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXBMFWIZYZSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=CN=C2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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